molecular formula C11H16ClN B13500898 2-Methyl-2-phenylcyclobutan-1-amine hydrochloride

2-Methyl-2-phenylcyclobutan-1-amine hydrochloride

Cat. No.: B13500898
M. Wt: 197.70 g/mol
InChI Key: VIWKYEUATDZKKJ-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C11H15N·HCl It is a derivative of cyclobutanamine, characterized by the presence of a methyl and a phenyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenylcyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-2-phenylcyclobutanone with ammonia or an amine under reductive amination conditions. This process involves the formation of an imine intermediate, which is subsequently reduced to the amine using a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-phenylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides under basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides or sulfonamides.

Scientific Research Applications

2-Methyl-2-phenylcyclobutan-1-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system under study .

Comparison with Similar Compounds

  • 2-Methyl-3-phenylcyclobutan-1-amine hydrochloride
  • 1-(2-methylphenyl)cyclobutan-1-amine hydrochloride

Comparison: 2-Methyl-2-phenylcyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from similar compounds .

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

2-methyl-2-phenylcyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-11(8-7-10(11)12)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H

InChI Key

VIWKYEUATDZKKJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1N)C2=CC=CC=C2.Cl

Origin of Product

United States

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